Obeticholic Acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H42O4 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

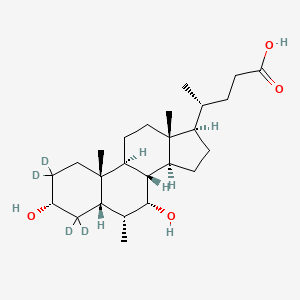

(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-6,10,13-trimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C25H42O4/c1-14(5-8-21(27)28)17-6-7-18-22-19(10-12-24(17,18)3)25(4)11-9-16(26)13-20(25)15(2)23(22)29/h14-20,22-23,26,29H,5-13H2,1-4H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20+,22+,23-,24-,25-/m1/s1/i9D2,13D2 |

InChI Key |

MXZOUETYQZMNJY-SXBWKRLVSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])C)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |

Canonical SMILES |

CC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Obeticholic Acid-d4: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Obeticholic Acid-d4, a deuterated isotopologue of the potent Farnesoid X receptor (FXR) agonist, Obeticholic Acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism studies, and pharmacokinetic analysis.

Core Chemical Properties

This compound is a synthetic bile acid analogue where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based bioanalytical assays, serving as an internal standard for the accurate quantification of Obeticholic Acid in complex biological matrices.

Chemical Structure

The chemical structure of this compound is identical to that of Obeticholic Acid, with the exception of the deuterium labeling. The IUPAC name for Obeticholic Acid is (3α,5β,6α,7α)-6-ethyl-3,7-dihydroxycholan-24-oic acid. In this compound, the deuterium atoms are typically located on the cholan ring structure.

A Technical Guide to Understanding the Isotopic Purity of Obeticholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Obeticholic Acid-d4 (OCA-d4), a deuterated analog of the potent Farnesoid X Receptor (FXR) agonist, Obeticholic Acid (OCA). This document is intended for researchers, scientists, and drug development professionals who utilize OCA-d4 as an internal standard in pharmacokinetic studies or in other research applications where a precise understanding of its isotopic composition is critical.

Introduction to this compound

Obeticholic Acid is a semi-synthetic bile acid analogue that has demonstrated significant therapeutic potential in the treatment of chronic liver diseases, most notably Primary Biliary Cholangitis (PBC).[1] Its deuterated form, this compound, serves as an invaluable tool in bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for the quantification of OCA and its metabolites in biological matrices.[2] The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the endogenous, non-labeled compound, thereby ensuring accurate and sensitive quantification.

The utility of OCA-d4 as an internal standard is contingent upon its chemical and isotopic purity. A thorough characterization of its isotopic distribution is essential for ensuring the reliability and reproducibility of analytical data.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the specified number of deuterium atoms at the designated positions. For this compound, this ideally means that all molecules contain four deuterium atoms. However, due to the complexities of chemical synthesis, a batch of OCA-d4 will inevitably contain a distribution of isotopologues, which are molecules with the same chemical structure but differing in their isotopic composition (i.e., containing fewer than four deuterium atoms).

Quantitative Data on Isotopic Distribution

Commercially available this compound is typically supplied with a high degree of isotopic enrichment. For instance, a common specification for isotopic purity is ≥98 atom % D. This indicates that the vast majority of the molecules are the desired d4 species. While a specific Certificate of Analysis detailing the exact isotopic distribution for a particular batch is the most accurate source of this information, a representative isotopic distribution for a high-purity batch of this compound is presented in Table 1.

| Isotopologue | Number of Deuterium Atoms | Representative Abundance (%) |

| d0 | 0 | < 0.1 |

| d1 | 1 | < 0.5 |

| d2 | 2 | < 1.5 |

| d3 | 3 | < 5.0 |

| d4 | 4 | > 93.0 |

Table 1: Representative Isotopic Distribution of this compound. This table illustrates a typical distribution of isotopologues in a high-purity batch of this compound. The exact percentages can vary between batches and suppliers.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Protocol

High-resolution mass spectrometry (HRMS) is a highly sensitive and accurate method for determining the isotopic distribution of a deuterated compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.

-

Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the [M-H]⁻ or [M+H]⁺ ion of this compound. The high resolution of the instrument allows for the separation of the isotopic peaks corresponding to the d0, d1, d2, d3, and d4 species.

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak area of its corresponding isotopic peak in the mass spectrum. The percentage of each isotopologue is then calculated relative to the total area of all isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides valuable information about the location and extent of deuteration. While ¹H NMR can be used to observe the reduction in signal intensity at the deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) to avoid interference from solvent protons.

-

Instrumentation: A high-field NMR spectrometer is used to acquire the ²H NMR spectrum.

-

Data Acquisition: A standard ²H NMR pulse sequence is used to acquire the spectrum. The chemical shifts of the deuterium signals will confirm the positions of deuteration.

-

Data Analysis: The relative integrals of the deuterium signals can be used to assess the relative isotopic enrichment at different sites, although quantitative analysis of the overall isotopic distribution is more accurately performed by mass spectrometry.

Synthesis of Deuterated Obeticholic Acid

The synthesis of this compound involves the introduction of deuterium atoms at specific positions in the molecule. While proprietary methods are often employed by commercial suppliers, a general synthetic strategy can be inferred from the known synthesis of Obeticholic Acid and other deuterated bile acids. A plausible route involves the use of deuterium-labeled reagents at key steps of the synthesis. For example, a reduction step using a deuterated reducing agent like sodium borodeuteride (NaBD₄) can be employed to introduce deuterium atoms. The general synthesis of Obeticholic Acid often starts from cholic acid or chenodeoxycholic acid.[3]

Obeticholic Acid Signaling Pathway

Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. The activation of FXR by OCA initiates a cascade of downstream signaling events.

Caption: Obeticholic Acid (OCA) signaling pathway in hepatocytes.

Experimental Workflow for Isotopic Purity Determination

A logical workflow is essential for the accurate and reliable determination of the isotopic purity of this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. WO2016168553A1 - Deuterated obeticholic acid - Google Patents [patents.google.com]

Navigating the Stability Landscape of Obeticholic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Obeticholic Acid-d4. Given the limited direct stability data on the deuterated analog, this document synthesizes information from forced degradation studies of obeticholic acid and established principles for the handling and storage of isotopically labeled compounds. The methodologies and potential degradation pathways outlined herein provide a robust framework for stability-indicating assay development and ensuring the integrity of this compound in research and development settings.

General Stability Profile and Storage Recommendations

The introduction of deuterium atoms into a molecule can enhance its metabolic stability due to the kinetic isotope effect. However, the physical and chemical stability of deuterated compounds like this compound requires careful consideration. The primary concerns are isotopic dilution (H-D exchange) and chemical degradation, which are influenced by storage conditions.

Key Considerations for Storage and Handling:

-

Temperature: To minimize the risk of degradation, reduced temperatures are recommended. For short-term storage, refrigeration (2-8 °C) is often adequate, while long-term storage typically necessitates freezing at -20 °C or -80 °C.

-

Humidity and Moisture: Deuterated compounds can be hygroscopic, readily absorbing atmospheric moisture. This can lead to both chemical degradation and, critically, isotopic dilution through hydrogen-deuterium (H-D) exchange. Therefore, it is imperative to handle and store this compound under a dry, inert atmosphere, such as nitrogen or argon. When not in use, containers should be tightly sealed and stored in a desiccator.

-

Light: Exposure to light, particularly UV light, can catalyze degradation. To mitigate this, light-sensitive compounds should be stored in amber vials or containers wrapped in aluminum foil.

-

Container Selection: Single-use ampoules are ideal for minimizing contamination and exposure. If multi-use vials are necessary, they should possess tight-fitting septa to permit the withdrawal of the compound with a syringe under an inert atmosphere.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods. While specific data for this compound is not publicly available, studies on the parent compound, obeticholic acid, provide a strong indication of its stability profile under various stress conditions.[1]

The following table summarizes the expected outcomes of forced degradation studies on this compound, based on published data for obeticholic acid.

| Stress Condition | Reagent/Method | Expected Observation |

| Acid Hydrolysis | 2N HCl, refluxed at 60°C for 30 minutes | Potential for degradation, formation of polar impurities. |

| Base Hydrolysis | 2N NaOH, refluxed at 60°C for 30 minutes | Susceptible to degradation, formation of distinct impurities. |

| Oxidation | 20% H₂O₂, refluxed at 60°C for 30 minutes | Significant degradation expected, formation of oxidative products. |

| Thermal Degradation | Exposure to elevated temperatures | Potential for degradation, dependent on temperature and duration. |

| Photolytic Degradation | Exposure to UV radiation | Potential for degradation, necessitating light-protected storage. |

Data extrapolated from forced degradation studies on Obeticholic Acid.[1]

Experimental Protocols

A robust stability-indicating method is essential for accurately assessing the stability of this compound. The following protocols are based on validated methods for the quantification of obeticholic acid and are adaptable for its deuterated analog.[2][3][4]

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Application of Stress Conditions:

-

Acid Degradation: Mix the stock solution with an equal volume of 2N HCl and reflux at 60°C for 30 minutes. Cool and neutralize with 2N NaOH.

-

Base Degradation: Mix the stock solution with an equal volume of 2N NaOH and reflux at 60°C for 30 minutes. Cool and neutralize with 2N HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 20% H₂O₂ and reflux at 60°C for 30 minutes.

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light as per ICH Q1B guidelines.

-

-

Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 10 µg/mL) for HPLC analysis.

Stability-Indicating RP-HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating this compound from its potential degradation products.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Ascentis 150mm x 4.6 mm, 5µm).

-

Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile in a ratio of 60:40 v/v. Other reported ratios include 55:45 v/v.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm.

-

Column Temperature: Ambient or controlled at 25°C.

-

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is demonstrated by the ability to resolve the main peak from degradation products, as confirmed by peak purity analysis.

Visualizing Stability and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for stability testing and the potential degradation pathways of Obeticholic Acid.

Caption: Workflow for a forced degradation study of this compound.

Caption: Potential degradation pathways for Obeticholic Acid.

Conclusion

While direct stability data for this compound is not extensively published, a comprehensive stability profile can be inferred from studies on the parent compound and general principles governing deuterated molecules. The primary stability concerns are susceptibility to H-D exchange and degradation under hydrolytic, oxidative, and photolytic conditions. Adherence to appropriate storage and handling protocols is paramount to maintaining the chemical and isotopic integrity of this compound. The experimental protocols and stability-indicating methods detailed in this guide provide a solid foundation for researchers and drug development professionals to establish a robust stability program for this important molecule.

References

A Technical Guide to Obeticholic Acid-d4: Sourcing, Analysis, and Application in FXR Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Obeticholic Acid-d4, a deuterated analog of the potent Farnesoid X Receptor (FXR) agonist, Obeticholic Acid (OCA). This document outlines available suppliers, purchasing options, and detailed methodologies for its application in research, particularly in pharmacokinetic studies and the elucidation of FXR signaling pathways.

Sourcing and Procurement of this compound

This compound is primarily utilized as an internal standard for the accurate quantification of Obeticholic Acid in biological matrices. Several specialized chemical suppliers offer this deuterated compound for research purposes.

Table 1: this compound Supplier and Product Information

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Available Quantities |

| Cayman Chemical | 6-ECDCA-d4 | 39007 | 2025364-15-0 | C₂₆H₄₀D₄O₄ | ≥99% deuterated forms (d₁-d₄) | 1 mg, 5 mg |

| Marques da Silva & Neves, Lda | This compound | S000792 | 2025364-15-0 | C₂₅H₃₈D₄O₄ | ≥95% | Inquire |

| Standardpharm Co., Ltd. | This compound | RM153OD4 | 2025364-15-0 | C₂₆H₄₀D₄O₄ | Inquire | Inquire |

Purchasing Options:

-

Research Quantities: Suppliers like Cayman Chemical offer this compound in milligram quantities, suitable for analytical method development and preclinical studies.

-

Bulk and Custom Synthesis: For larger scale needs, it is advisable to contact suppliers directly to inquire about bulk purchasing options or custom synthesis services.

Experimental Protocol: Quantification of Obeticholic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a detailed methodology for the quantification of Obeticholic Acid (OCA) in human plasma, employing this compound as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.

2.1. Materials and Reagents:

-

Obeticholic Acid (analytical standard)

-

This compound (internal standard)

-

Human plasma (K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges

2.2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

2.3. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Obeticholic Acid and this compound in methanol to obtain stock solutions.

-

Working Solutions: Prepare serial dilutions of the Obeticholic Acid stock solution with a methanol/water mixture (1:1 v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent.

2.4. Sample Preparation (Solid-Phase Extraction):

-

Thaw human plasma samples at room temperature.

-

To 250 µL of plasma, add the this compound internal standard working solution.

-

Pre-condition the SPE cartridges according to the manufacturer's instructions.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard from the cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.5. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A constant flow rate appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Obeticholic Acid and this compound.

-

2.6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Obeticholic Acid to this compound against the concentration of the calibration standards.

-

Determine the concentration of Obeticholic Acid in the plasma samples by interpolating their peak area ratios from the calibration curve. The linear range for OCA is typically 0.410 to 120.466 ng/mL.[1]

Signaling Pathways and Mechanism of Action

Obeticholic Acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2][3] FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism.[4] The deuteration in this compound does not alter its biological mechanism of action, allowing it to be a valuable tool in studying the pharmacodynamics of OCA.

FXR Signaling Pathway in Hepatocytes

Activation of FXR in hepatocytes by Obeticholic Acid initiates a signaling cascade that leads to the suppression of bile acid synthesis and promotes bile acid transport.

Caption: FXR Signaling Pathway in Hepatocytes.

Upon entering the hepatocyte, Obeticholic Acid binds to and activates FXR. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). The FXR-RXR complex then transcriptionally upregulates the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] Simultaneously, the activated FXR-RXR complex increases the expression of the Bile Salt Export Pump (BSEP), enhancing the efflux of bile acids from the hepatocyte into the bile canaliculus.

FXR Signaling Pathway in Enterocytes

In the intestine, FXR activation by Obeticholic Acid plays a crucial role in the feedback regulation of bile acid synthesis in the liver through the induction of Fibroblast Growth Factor 19 (FGF19).

Caption: Enterohepatic FXR-FGF19 Signaling Axis.

Obeticholic Acid in the intestinal lumen is taken up by enterocytes, where it activates FXR. The resulting FXR-RXR heterodimer stimulates the synthesis and secretion of FGF19. FGF19 then enters the portal circulation and travels to the liver, where it binds to the FGF Receptor 4 (FGFR4) on hepatocytes. This binding event initiates a signaling cascade that suppresses the transcription of the CYP7A1 gene, leading to a reduction in bile acid synthesis.

Experimental Workflow: Pharmacokinetic Study using this compound

The following diagram illustrates a typical workflow for a pharmacokinetic study of Obeticholic Acid in a preclinical model, utilizing this compound as an internal standard.

Caption: Pharmacokinetic Study Workflow.

This workflow outlines the key steps from the preparation of the dosing solution to the final pharmacokinetic analysis. The inclusion of this compound during sample processing is critical for correcting for variability in sample extraction and instrument response, thereby ensuring the generation of high-quality pharmacokinetic data.

References

- 1. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

The Role of Obeticholic Acid-d4 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent for certain chronic liver diseases.[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes,metabolizes, and excretes the drug—is paramount for optimizing its efficacy and safety. Pharmacokinetic studies of Obeticholic Acid rely on robust bioanalytical methods to accurately quantify the drug and its metabolites in biological matrices. A key component of these methods is the use of a stable isotope-labeled internal standard, with Obeticholic Acid-d4 being the gold standard. This technical guide provides an in-depth overview of the critical role of this compound in the bioanalysis for pharmacokinetic studies of Obeticholic Acid, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.

Stable isotope-labeled compounds, such as those labeled with deuterium (²H or D), are invaluable tools in drug metabolism and pharmacokinetic (DMPK) research.[2] this compound, a deuterated analog of Obeticholic Acid, shares near-identical physicochemical properties with the parent drug.[3] This similarity ensures that it behaves in the same manner during sample extraction, chromatography, and ionization in mass spectrometry.[4] By adding a known quantity of this compound to a sample at the beginning of the analytical process, it serves as a reliable internal standard to correct for any variability that may occur, thereby enhancing the accuracy and precision of the quantification of Obeticholic Acid.[3]

Core Application: Internal Standard in Bioanalysis

The primary role of this compound in pharmacokinetic studies is to serve as an internal standard in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is widely recognized as the best practice in bioanalysis.

Key Advantages of Using this compound as an Internal Standard:

-

Compensates for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with Obeticholic Acid and has the same ionization characteristics, it experiences the same matrix effects, allowing for accurate correction.

-

Corrects for Variability in Sample Preparation: Losses of the analyte can occur during various steps of sample preparation, such as extraction. As this compound is added before these steps, it accounts for these losses.

-

Improves Accuracy and Precision: By minimizing the impact of experimental variability, the use of a deuterated internal standard significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.

Bioanalytical Method for Obeticholic Acid and its Metabolites

A robust LC-MS/MS method has been developed for the simultaneous quantification of Obeticholic Acid (OCA) and its two major pharmacologically active metabolites, glyco-obeticholic acid (GOA) and tauro-obeticholic acid (TOA), in human plasma. This method employs the corresponding deuterated internal standards: this compound, Glyco-obeticholic Acid-d4, and Tauro-obeticholic Acid-d4.

Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

This protocol is adapted from a validated method for the simultaneous estimation of Obeticholic Acid and its metabolites in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 250 µL of human plasma, add the deuterated internal standard solution (this compound, Glyco-obeticholic Acid-d4, and Tauro-obeticholic Acid-d4).

-

Vortex mix the sample.

-

Load the sample onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute the analytes and internal standards with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with an additive such as 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with an additive such as 0.1% formic acid.

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.4 - 1.0 mL/min).

-

Injection Volume: 5 - 20 µL.

-

Gradient Elution: A gradient elution is typically used to achieve optimal separation of the analytes.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for Obeticholic Acid, its metabolites, and their corresponding deuterated internal standards.

Data Presentation: Bioanalytical Method Validation Parameters

The following tables summarize the key validation parameters for the LC-MS/MS method for the quantification of Obeticholic Acid and its metabolites using their deuterated internal standards.

Table 1: Linearity of the Method

| Analyte | Calibration Curve Range (ng/mL) |

| Obeticholic Acid (OCA) | 0.410 – 120.466 |

| Glyco-obeticholic Acid (GOA) | 0.414 – 121.708 |

| Tauro-obeticholic Acid (TOA) | 0.255 – 75.101 |

Table 2: Accuracy and Precision

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Obeticholic Acid | Low QC | < 15% | < 15% | ± 15% |

| Mid QC | < 15% | < 15% | ± 15% | |

| High QC | < 15% | < 15% | ± 15% |

Note: The values in this table are representative of typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. Specific values for Obeticholic Acid analysis are reported to be within these ranges.

Table 3: Recovery

| Analyte | Concentration Level | Mean Recovery (%) |

| Obeticholic Acid | Low | >85% |

| Medium | >85% | |

| High | >85% | |

| This compound | - | >85% |

Note: High and consistent recovery is desirable. The use of a deuterated internal standard compensates for incomplete but consistent recovery.

Visualizations

Signaling Pathway of Obeticholic Acid

Obeticholic Acid is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.

References

A Technical Guide to the Application of Obeticholic Acid-d4 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Obeticholic Acid-d4's mechanism and application as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is designed to offer researchers and drug development professionals a comprehensive understanding of the principles, practical application, and performance of this stable isotope-labeled internal standard.

The Core Principle: Isotope Dilution Mass Spectrometry

In the landscape of quantitative analysis, especially within regulated bioanalysis, accuracy and precision are paramount.[1][2] The use of a suitable internal standard (IS) is essential to compensate for the variability inherent in the analytical process.[2][3] An IS is a compound of known concentration added to all samples, calibration standards, and quality controls at an early stage of sample processing. It is used to correct for variations that can occur during sample preparation, injection, chromatographic separation, and mass spectrometric detection.

The "gold standard" for internal standards in LC-MS is a stable isotope-labeled (SIL) version of the analyte. This compound falls into this category. The power of a SIL-IS lies in the principle of isotope dilution mass spectrometry (IDMS).

Mechanism of Action:

-

Physicochemical Similarity: this compound is structurally identical to Obeticholic Acid (OCA), with the only difference being the replacement of four hydrogen atoms with their heavier stable isotope, deuterium. This ensures that the deuterated standard has nearly identical physicochemical properties to the analyte. Consequently, it behaves in the same manner during sample extraction, cleanup, and chromatography, and experiences the same degree of ionization suppression or enhancement in the mass spectrometer.

-

Mass Differentiation: The mass difference between OCA and OCA-d4 allows the mass spectrometer to detect and quantify each compound independently.

-

Ratio-Based Quantification: By adding a known amount of OCA-d4 to the sample, any loss of the target analyte during the analytical workflow will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration, irrespective of analytical variability.

For optimal performance, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects at the same time. The deuterium labels must also be on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent.

Obeticholic Acid: Biological Context and Signaling

Obeticholic acid is a semi-synthetic bile acid derivative that is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, inflammatory, and metabolic pathways. Activation of FXR by OCA suppresses the synthesis of bile acids from cholesterol, promotes their transport out of liver cells, and reduces the overall hepatic exposure to bile acids. This mechanism is central to its therapeutic use in conditions like primary biliary cholangitis (PBC). Understanding this pathway is crucial for researchers studying the pharmacokinetics and pharmacodynamics of OCA.

Caption: Obeticholic Acid (OCA) FXR signaling pathway.

Experimental Workflow and Protocols

A robust bioanalytical method is critical for accurate quantification. The general workflow for analyzing Obeticholic Acid in biological matrices using this compound as an internal standard involves sample preparation, LC separation, and MS/MS detection.

Caption: General workflow for bioanalysis using an internal standard.

The following table summarizes typical experimental conditions for the quantification of Obeticholic Acid and its metabolites, derived from published literature. These protocols utilize stable isotope-labeled internal standards, such as this compound, for accurate quantification.

| Parameter | Methodology Details | Source(s) |

| Biological Matrix | Human Plasma | |

| Sample Volume | 250 µL | |

| Internal Standard | Heavy stable isotope-labeled Obeticholic Acid and its metabolites | |

| Sample Preparation | Solid-Phase Extraction (SPE): This technique is commonly used to extract analytes and their deuterated internal standards from plasma, providing a clean extract. | |

| Protein Precipitation: An alternative method involves adding a solvent like methanol to precipitate proteins. The supernatant is then analyzed. | ||

| LC Column | Reversed-phase C18 column (e.g., Kinetix C18, 2.6 µm, 150 mm × 4.6 mm) | |

| Mobile Phase A | Varies, but often an aqueous solution with an additive. Example: 1 mM ammonium acetate and 0.1% acetic acid in a mixture of methanol, acetonitrile, and water. | |

| Mobile Phase B | Varies, but typically an organic solvent with an additive. Example: 0.1% acetic acid in a mixture of methanol, acetonitrile, and 2-propanol. | |

| Flow Rate | Typically 0.3 - 0.5 mL/min | |

| Injection Volume | 3 - 10 µL | |

| Mass Spectrometry | Triple Quadrupole (QqQ) Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Performance Data

The use of this compound as an internal standard enables the development of highly sensitive and robust bioanalytical methods. The table below summarizes quantitative data from a validated LC-MS/MS method for Obeticholic Acid and its active metabolites in human plasma.

| Analyte | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Source |

| Obeticholic Acid | 0.410 – 120.466 | ≤ 15% | Within ±15% | |

| Glyco-obeticholic Acid | 0.414 – 121.708 | ≤ 15% | Within ±15% | |

| Tauro-obeticholic Acid | 0.255 – 75.101 | ≤ 15% | Within ±15% | |

| Obeticholic Acid | 0.2506 – 100.2 | Not specified | Not specified | |

| Glyco-obeticholic Acid | 0.2500 – 100.0 | Not specified | Not specified | |

| Tauro-obeticholic Acid | 0.1250 – 50.00 | Not specified | Not specified |

These methods were fully validated according to FDA and EMA guidelines, demonstrating their suitability for pharmacokinetic studies.

Conclusion

This compound serves as an ideal internal standard for the quantitative analysis of Obeticholic Acid in complex biological matrices. Its mechanism is rooted in the proven principle of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte ensure it effectively compensates for a wide range of analytical variabilities. The use of this compound enables the development of highly accurate, precise, and robust LC-MS/MS methods that meet stringent regulatory validation requirements. This technical guide provides the foundational knowledge and practical details necessary for researchers and scientists to successfully implement this compound in their bioanalytical workflows.

References

A Technical Guide to the Solubility of Obeticholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Obeticholic Acid-d4, a deuterated analog of Obeticholic Acid (OCA). OCA is a potent and selective agonist for the farnesoid X receptor (FXR), a key regulator of bile acid, cholesterol, and glucose metabolism.[1][2][3][4] this compound is often used as an internal standard for the quantification of Obeticholic Acid in biological samples using mass spectrometry.[5] Understanding its solubility is critical for the design of in vitro assays, formulation development, and pharmacokinetic studies.

Solubility Profile of Obeticholic Acid

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | Up to 35 mg/mL | ~83.2 mM | - |

| Ethanol | Up to 25 mg/mL | ~59.4 mM | - |

| Water | pH-dependent | - | Slightly soluble at low pH and very soluble at high pH. |

| Methanol | Soluble | - | Specific quantitative data not provided. |

| DMF | Soluble | - | Specific quantitative data not provided, but noted as a solvent for similar compounds. |

Note: The molecular weight of Obeticholic Acid (420.63 g/mol ) was used for molarity calculations. The solubility of this compound is anticipated to be nearly identical.

A study on solid dispersions of Obeticholic Acid reported an aqueous solubility of 0.0087 mg/mL, which was significantly improved to 0.347 mg/mL using a solid dispersion with Poloxamer 188. Another source provides solubility data for in vivo formulations, suggesting a solubility of at least 4.25 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O, and at least 1.1 mg/mL in 5% DMSO and 95% corn oil.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of establishing the saturation point of a solute in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Sealed glass vials or flasks

-

Temperature-controlled orbital shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker, maintaining a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached, which is typically between 24 and 72 hours. To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the suspension to settle.

-

To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

-

Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles. It is crucial that the filter does not absorb the solute.

-

-

Quantification of the Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC.

-

A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, accounting for any dilutions.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Below is a graphical representation of this experimental workflow.

Mechanism of Action: FXR Signaling Pathway

Obeticholic Acid is a semi-synthetic bile acid analog that acts as a highly selective agonist for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestines, where it functions as a master regulator of bile acid homeostasis.

When Obeticholic Acid binds to and activates FXR, it initiates a cascade of transcriptional events:

-

Inhibition of Bile Acid Synthesis: FXR activation upregulates the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This leads to a reduction in the overall production of bile acids from cholesterol.

-

Promotion of Bile Acid Transport: Activated FXR increases the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping bile acids out of hepatocytes and into the bile canaliculi for excretion.

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have anti-inflammatory effects, partly through the inhibition of the NF-κB signaling pathway. It can also reduce liver fibrosis by modulating the activation of hepatic stellate cells.

The signaling pathway is depicted in the diagram below.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Obeticholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric behavior of Obeticholic Acid-d4 (OCA-d4), a deuterated isotopologue of the potent farnesoid X receptor (FXR) agonist, Obeticholic Acid. Stable isotope-labeled compounds like OCA-d4 are crucial as internal standards in quantitative bioanalytical assays, ensuring accuracy and precision in pharmacokinetic and metabolic studies. Understanding its fragmentation pattern is fundamental for developing robust and sensitive LC-MS/MS methods.

Core Concepts in the Mass Spectrometry of Bile Acids

Bile acids, including Obeticholic Acid, are steroidal molecules that present a challenge in mass spectrometry due to their complex structure and, for unconjugated forms, limited fragmentation under typical collision-induced dissociation (CID) conditions. Often, the most sensitive detection is achieved by monitoring the transition of the precursor ion to itself, especially in negative ion mode. However, characteristic neutral losses, primarily of water (H₂O) and formic acid (CH₂O₂), can be observed and are crucial for structural elucidation and differentiation of isomers. Deuterium labeling, as in OCA-d4, aids in distinguishing the analyte from endogenous bile acids.

Quantitative Data Summary

The following table summarizes the expected key mass-to-charge ratios (m/z) for this compound in a typical tandem mass spectrometry experiment. These values are derived from the known molecular weight of OCA-d4 and fragmentation patterns observed for similar bile acid structures, including deuterated analogs. Analysis is typically performed in negative ion mode (electrospray ionization, ESI-), as it provides higher sensitivity for bile acids.

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Neutral Loss | Putative Fragment Description |

| This compound | 423.3 | 423.3 | - | Precursor Ion |

| 405.3 | H₂O | Loss of one water molecule | ||

| 387.3 | 2 x H₂O | Loss of two water molecules | ||

| 359.3 | H₂O + CO₂ + H₂ | Dehydration and decarboxylation |

Note: The exact m/z values and their relative intensities can vary depending on the specific instrumentation and experimental conditions used.

Experimental Protocol: LC-MS/MS Analysis of this compound

This section outlines a typical experimental protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Matrix: Human plasma

-

Procedure: Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (if different from the analyte).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 30% B

-

6.1-8 min: Re-equilibration at 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: 423.3 → 423.3 (quantifier), 423.3 → 387.3 (qualifier)

-

-

Collision Energy (CE): Optimized for the specific instrument, typically in the range of 10-30 eV for the qualifier transition.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for this compound.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

This technical guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. Researchers and scientists can utilize this information to develop and validate robust bioanalytical methods for its quantification in various biological matrices, contributing to the advancement of drug development programs involving Obeticholic Acid.

Methodological & Application

Application Note: Quantification of Obeticholic Acid in Human Plasma using a Validated LC-MS/MS Method with Obeticholic Acid-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Obeticholic Acid (OCA) in human plasma. The method utilizes a stable isotope-labeled internal standard, Obeticholic Acid-d4 (OCA-d4), to ensure high accuracy and precision. The protocol described herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for pharmacokinetic studies and other research applications in drug development. The method has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

Obeticholic Acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist.[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine, where it plays a crucial role in the regulation of bile acid, cholesterol, and glucose metabolism.[3] By activating FXR, OCA reduces the concentration of circulating bile acids, thereby protecting hepatocytes from their cytotoxic effects. This mechanism of action has led to its approval for the treatment of primary biliary cholangitis (PBC) and its investigation for other liver diseases such as non-alcoholic steatohepatitis (NASH).[1][2]

Accurate quantification of OCA in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in preclinical and clinical studies. LC-MS/MS offers the high sensitivity and selectivity required for the bioanalysis of drugs like OCA. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, leading to reliable and reproducible results.

Signaling Pathway of Obeticholic Acid

Obeticholic acid exerts its therapeutic effects by activating the Farnesoid X Receptor (FXR). Upon binding of OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, modulating the transcription of target genes. Key downstream effects include the upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to a reduction in the overall bile acid pool. Additionally, FXR activation upregulates the expression of bile acid transporters, such as the Bile Salt Export Pump (BSEP), facilitating the efflux of bile acids from hepatocytes.

Figure 1: Simplified signaling pathway of Obeticholic Acid via FXR activation.

Experimental Protocols

Materials and Reagents

-

Obeticholic Acid (reference standard)

-

This compound (internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges or 96-well plates

Instrumentation

-

A sensitive and selective LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

A suitable HPLC or UHPLC column, such as a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Obeticholic Acid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Obeticholic Acid stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 50 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 250 µL of plasma, add 25 µL of the IS working solution (50 ng/mL this compound).

-

Vortex for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Figure 2: Workflow for the solid phase extraction of Obeticholic Acid from human plasma.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization for individual systems.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or a shallow gradient may be employed |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 10 psi |

| IonSpray Voltage | -4500 V |

| Temperature | 600°C |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Obeticholic Acid | 419.3 | 373.3 |

| This compound | 423.3 | 377.3 |

Quantitative Data Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Table 5: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.5 | 98.2 | 8.5 | 102.1 | 9.8 |

| Low QC | 1.5 | 101.5 | 6.2 | 99.8 | 7.1 |

| Mid QC | 50 | 97.8 | 4.1 | 100.3 | 5.5 |

| High QC | 150 | 103.2 | 3.5 | 101.9 | 4.2 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Obeticholic Acid in human plasma. The use of this compound as an internal standard ensures the robustness of the assay. This method is well-suited for supporting pharmacokinetic and other clinical and preclinical studies involving Obeticholic Acid.

References

sample preparation for Obeticholic Acid analysis in plasma with Obeticholic Acid-d4

Application Notes & Protocols for the Analysis of Obeticholic Acid in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Obeticholic acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist.[1][2][3][4] It is a semi-synthetic bile acid analogue derived from chenodeoxycholic acid.[1] As a therapeutic agent, OCA is used in the treatment of primary biliary cholangitis (PBC). The analysis of obeticholic acid in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the sample preparation of obeticholic acid and its deuterated internal standard, obeticholic acid-d4, in plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary methods for extracting obeticholic acid from plasma include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required sensitivity, sample throughput, and available laboratory equipment.

Mechanism of Action of Obeticholic Acid

Obeticholic acid is a powerful agonist of the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. FXR plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. Activation of FXR by obeticholic acid initiates a cascade of signaling events that lead to the suppression of bile acid synthesis, increased bile acid transport, and reduced inflammation and fibrosis in the liver.

The signaling pathway begins with OCA binding to FXR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences in the promoter regions of target genes, modulating their transcription. One of the key downstream effects is the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Additionally, FXR activation enhances the expression of the bile salt export pump (BSEP), which facilitates the efflux of bile acids from hepatocytes. In the intestine, FXR activation induces the release of fibroblast growth factor 19 (FGF19), which also acts on hepatocytes to suppress bile acid synthesis.

Caption: Obeticholic Acid Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of plasma samples for the analysis of obeticholic acid. It is recommended to use this compound as an internal standard (IS) to ensure accuracy and precision.

Protocol 1: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup. It is particularly useful for high-throughput screening.

Materials:

-

Human plasma

-

This compound internal standard solution

-

Acetonitrile (ACN), ice-cold

-

Methanol (MeOH), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the this compound internal standard solution and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

-

Human plasma

-

This compound internal standard solution

-

Ethyl acetate

-

Methyl tert-butyl ether (MTBE)

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 200 µL of human plasma into a glass tube.

-

Add 20 µL of the this compound internal standard solution and vortex.

-

Add 50 µL of 1% formic acid to the plasma to acidify the sample.

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts, leading to improved sensitivity and reduced matrix effects.

Materials:

-

Human plasma

-

This compound internal standard solution

-

Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

-

Methanol

-

Water

-

Formic acid

-

SPE manifold

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading:

-

Pre-treat 250 µL of human plasma by adding 25 µL of the this compound internal standard solution.

-

Dilute the plasma sample with 500 µL of water containing 0.1% formic acid.

-

Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the obeticholic acid and the internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

References

Application Notes and Protocols for Obeticholic Acid-d4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Obeticholic Acid-d4 (OCA-d4) in a variety of cell culture experiments. This document outlines the mechanism of action of Obeticholic Acid (OCA), its deuterated analogue's specific application, and detailed protocols for key in vitro assays.

Introduction to Obeticholic Acid

Obeticholic acid is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. As a semi-synthetic analogue of the primary bile acid chenodeoxycholic acid (CDCA), OCA is approximately 100-fold more potent in activating FXR. The activation of FXR by OCA plays a crucial role in regulating the expression of genes involved in bile acid synthesis, transport, and metabolism. This modulation of the FXR signaling pathway makes OCA a significant molecule of interest for studying liver diseases such as Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).

Mechanism of Action: The FXR Signaling Pathway

Upon binding to OCA, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation by Obeticholic Acid include:

-

Inhibition of Bile Acid Synthesis: FXR activation upregulates the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1). This cascade leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.

-

Induction of Fibroblast Growth Factor 19 (FGF19): In intestinal cells, FXR activation stimulates the expression and secretion of FGF19. FGF19 then travels to the liver and binds to its receptor (FGFR4), further suppressing CYP7A1 expression.

-

Regulation of Bile Acid Transport: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter responsible for pumping bile acids out of hepatocytes.

These coordinated actions ultimately reduce the intracellular concentration of bile acids, protecting hepatocytes from their cytotoxic effects.

Figure 1: this compound activates the FXR signaling pathway.

Role of Deuterated Obeticholic Acid (OCA-d4)

This compound is a stable isotope-labeled version of Obeticholic Acid, where four hydrogen atoms have been replaced with deuterium. The primary application of OCA-d4 in cell culture experiments is as an internal standard for the accurate quantification of unlabeled Obeticholic Acid using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The key advantages of using a deuterated internal standard are:

-

Similar Physicochemical Properties: OCA-d4 has nearly identical chemical and physical properties to OCA, ensuring it behaves similarly during sample preparation (e.g., cell lysis, protein precipitation, and extraction) and chromatographic separation.

-

Distinct Mass: The deuterium atoms give OCA-d4 a different mass-to-charge ratio (m/z) from OCA, allowing the mass spectrometer to distinguish between the two compounds.

-

Correction for Variability: By adding a known amount of OCA-d4 to the cell lysate, any sample loss or variation in ionization efficiency during the LC-MS/MS analysis will affect both OCA and OCA-d4 proportionally. This allows for accurate quantification of the endogenous or exogenously added OCA by calculating the ratio of the analyte signal to the internal standard signal.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or glass vials

Protocol:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and this compound.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

To prepare a 10 mM stock solution, dissolve the appropriate weight of this compound powder in the calculated volume of DMSO. For example, for a compound with a molecular weight of 424.69 g/mol (for the d4 variant), dissolve 4.25 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may be necessary.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of Obeticholic Acid using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cell line of interest (e.g., HepG2, Caco-2, MDA-MB-231)

-

Complete cell culture medium

-

Obeticholic Acid stock solution (non-deuterated)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.

-

Treatment:

-

Prepare serial dilutions of Obeticholic Acid in complete cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Obeticholic Acid. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for 15-30 minutes at room temperature with gentle shaking.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

| Cell Line | IC50 of Obeticholic Acid (µM) | Incubation Time (hours) |

| HepG2 | >100 | 48 |

| MDA-MB-231 | ~30-50 | 72 |

| Primary Human Cholangiocarcinoma | 0.01 - 0.05 | 72 |

Table 1: Reported IC50 values of Obeticholic Acid in various cell lines.

Quantification of Intracellular Obeticholic Acid using OCA-d4

This protocol outlines the procedure for treating cells with Obeticholic Acid and quantifying its intracellular concentration using this compound as an internal standard.

Figure 2: Workflow for intracellular quantification of Obeticholic Acid.

Materials:

-

Cells cultured in appropriate plates (e.g., 6-well or 12-well plates)

-

Obeticholic Acid (non-deuterated) for treatment

-

This compound stock solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold extraction solvent (e.g., 80% methanol or a mixture of methanol:acetonitrile:water)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of Obeticholic Acid for the specified duration.

-

Cell Harvesting and Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a specific volume of ice-cold extraction solvent to each well (e.g., 500 µL for a well of a 6-well plate).

-

Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Internal Standard Spiking: Add a known amount of this compound (e.g., from a 1 µg/mL working solution) to each cell lysate sample.

-

Extraction:

-

Vortex the samples vigorously for 1 minute.

-

Incubate on ice for 15-20 minutes to allow for protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method optimized for the separation and detection of Obeticholic Acid and this compound.

-

Monitor the specific precursor-to-product ion transitions for both analytes.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of Obeticholic Acid spiked with a constant amount of this compound.

-

Calculate the ratio of the peak area of Obeticholic Acid to the peak area of this compound for each sample.

-

Determine the concentration of intracellular Obeticholic Acid in the samples by interpolating from the calibration curve.

-

Normalize the concentration to the cell number or total protein content of the sample.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the analysis of FXR target gene expression in response to Obeticholic Acid treatment.

Materials:

-

Cells treated with Obeticholic Acid

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., SHP, FGF19, CYP7A1, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR:

-

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR instrument with an appropriate thermal cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.

-

| Gene | Cell Line | OCA Concentration (µM) | Incubation Time (hours) | Fold Change vs. Control |

| SHP | HepG2 | 1 | 24 | ~2-4 fold increase |

| FGF19 | Caco-2 | 1 | 24 | Significant increase |

| CYP7A1 | HepG2 | 1 | 24 | ~50-70% decrease |

| BSEP | Primary Human Hepatocytes | 1 | 72 | ~6-fold increase |

Table 2: Representative changes in FXR target gene expression following Obeticholic Acid treatment.

Protein Expression Analysis by Western Blot

This protocol is for analyzing the protein levels of FXR target genes.

Materials:

-

Cells treated with Obeticholic Acid

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., SHP, FGF19) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the treated and control cells with lysis buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to the loading control.

-

Conclusion